Pegorgotein

Pharmacokinetics Protein PEGylation Therapeutic Half-Life

Procure Pegorgotein (PEG-SOD) for robust, single-dose efficacy in TBI/ARDS models. With a >30h plasma half-life, it eliminates the need for continuous infusion required by native SOD (4-10 min). Validated in fluid-percussion TBI and stretch-induced endothelial injury models, it uniquely addresses secondary injury cascades and vascular oxidative stress. Ideal for studies requiring sustained superoxide scavenging.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 155773-57-2
Cat. No. B168846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePegorgotein
CAS155773-57-2
SynonymsPEG-SOD
pegorgotein
polyethylene glycol-superoxide dismutase
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOCCOC(=O)CCC(=O)N
InChIInChI=1S/C7H13NO4/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H2,8,9)
InChIKeyVJDVWBDSMDTODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pegorgotein (PEG-SOD) for Investigational Neuroprotection and Oxidative Stress Research


Pegorgotein (CAS: 155773-57-2), also designated as polyethylene glycol-conjugated superoxide dismutase (PEG-SOD) or Dismutec™, is a covalent conjugate of the endogenous antioxidant enzyme superoxide dismutase with polyethylene glycol [1]. This PEGylation confers a significantly extended plasma half-life and reduced immunogenicity relative to native superoxide dismutase, thereby addressing the principal pharmacokinetic limitations that have historically constrained the therapeutic utility of SOD-based interventions [2]. The compound functions as a scavenger of superoxide anion radicals and has been evaluated in Phase II and Phase III clinical trials for conditions characterized by oxidative stress, including severe closed head injury and ischemia-reperfusion injury [3].

Why Pegorgotein Cannot Be Interchanged with Unmodified SOD or Small-Molecule Antioxidants


Direct substitution of pegorgotein with native superoxide dismutase (SOD) or alternative small-molecule radical scavengers is not scientifically valid due to profound differences in pharmacokinetic behavior and target engagement. Native SOD exhibits a plasma half-life of approximately 4–10 minutes in vivo, which is insufficient to sustain therapeutic concentrations required for mitigating secondary injury cascades that evolve over hours to days [1]. In contrast, pegorgotein demonstrates a plasma half-life exceeding 30 hours in multiple species, enabling single-dose administration protocols that are unattainable with unmodified enzyme preparations [2]. Furthermore, the cellular and tissue distribution profiles of PEGylated SOD differ markedly from those of unconjugated SOD or synthetic mimetics, leading to distinct efficacy patterns in experimental models of ischemia-reperfusion and traumatic injury [3]. These quantitative disparities in exposure duration and biodistribution render generic interchange without careful consideration of the specific experimental or clinical context both scientifically unsound and potentially misleading for research procurement decisions.

Quantitative Differentiation of Pegorgotein from Native SOD and Placebo: A Comparative Evidence Guide


Plasma Half-Life Extension: Pegorgotein vs. Native Superoxide Dismutase

Pegorgotein exhibits a plasma half-life that is approximately 180- to 450-fold longer than that of native superoxide dismutase (SOD). This dramatic extension in systemic residence time is achieved through covalent conjugation with polyethylene glycol (PEG), which increases hydrodynamic volume and reduces renal clearance [1].

Pharmacokinetics Protein PEGylation Therapeutic Half-Life

Preservation of Post-Ischemic Cardiac Contractile Function: Pegorgotein vs. Placebo

In an isolated blood-perfused rabbit heart model of global ischemia, pretreatment with pegorgotein (30,000 units/kg, intravenous bolus) combined with inclusion in cardioplegic and reperfusion solutions significantly enhanced post-ischemic recovery of left ventricular developed pressure (LVDP) compared to untreated controls [1].

Ischemia-Reperfusion Injury Cardioprotection Left Ventricular Function

Reduction of Post-Traumatic Endothelial Cell Injury In Vitro: Pegorgotein vs. Untreated Control

In a stretch-induced injury model using cultured rat aortic endothelial cells, pretreatment with pegorgotein (100–300 U/mL) significantly reduced immediate post-traumatic uptake of the cell-impermeable dye propidium iodide, a marker of membrane integrity loss [1].

Traumatic Brain Injury Endothelial Dysfunction Free Radical Scavenging

Phase II Head Injury Trial: Reduction in Vegetative State or Mortality at 3 Months

In a Phase II randomized, placebo-controlled trial of 104 patients with severe closed head injury (Glasgow Coma Scale score ≤8), pegorgotein administered at 10,000 U/kg significantly reduced the combined incidence of vegetative state or death at 3 months compared to placebo [1].

Traumatic Brain Injury Clinical Outcome Neuroprotection

Reduced Incidence of ARDS in Severe Head Injury Patients: Pegorgotein vs. Placebo

In the pivotal Phase III multicenter randomized controlled trial of 463 patients with severe closed head injury, pegorgotein at the 10,000 U/kg dose level significantly reduced the incidence of adult respiratory distress syndrome (ARDS) compared to placebo, despite no overall difference in the primary neurologic outcome [1].

Acute Respiratory Distress Syndrome Traumatic Brain Injury Secondary Organ Protection

Coronary Artery Bypass Surgery Trial: Absence of Neuropsychological or Cardiac Benefit

In a randomized, blinded trial of 67 patients undergoing coronary artery bypass graft (CABG) surgery, preoperative administration of pegorgotein (2,000 IU/kg or 5,000 IU/kg) did not reduce the incidence of postoperative neuropsychological deficits, inotropic drug support requirements, or myocardial ischemia compared to placebo [1].

Cardiac Surgery Ischemia-Reperfusion Clinical Trial Negative Result

Optimal Research and Procurement Scenarios for Pegorgotein Based on Quantitative Evidence


Preclinical Models of Traumatic Brain Injury (TBI) Requiring Sustained Antioxidant Activity

Pegorgotein is optimally suited for rodent or large-animal models of TBI where sustained superoxide scavenging is required over hours to days. Its >30-hour plasma half-life [1] enables single-dose administration protocols, eliminating the need for continuous infusion that would be required with native SOD (4–10 minute half-life). The compound has demonstrated consistent efficacy in fluid-percussion brain injury models, completely preventing beam walk deficits on days 1–5 postinjury when administered post-injury [2].

Investigational Studies Focused on Post-Traumatic Pulmonary Complications and ARDS Prevention

Procurement of pegorgotein is particularly justified for research programs investigating secondary pulmonary injury following trauma or critical illness. Phase III clinical data demonstrate a statistically significant reduction in ARDS incidence (p=0.015) in severe head injury patients receiving 10,000 U/kg pegorgotein compared to placebo [3]. This endpoint-specific benefit, despite neutral primary neurologic outcomes, suggests utility in studies examining the pulmonary consequences of systemic oxidative stress.

In Vitro Endothelial Cell Injury Models Assessing Free Radical-Mediated Vascular Damage

Pegorgotein demonstrates cell-type specific protection in stretch-induced injury models, reducing endothelial cell dye uptake by 51% while having no effect on neuronal or glial responses [4]. This selectivity profile makes pegorgotein a valuable tool for investigators studying the vascular endothelial component of traumatic injury or ischemia-reperfusion, distinguishing it from non-selective antioxidants.

Isolated Organ Perfusion Studies of Ischemia-Reperfusion Injury

In blood-perfused isolated heart models, pegorgotein (30,000 units/kg) combined with cardioplegia and reperfusion administration improved post-ischemic LVDP recovery from 51±6 mmHg to 74±9 mmHg [5]. This model-specific efficacy (protection observed only in blood-perfused, not crystalloid-perfused preparations) suggests pegorgotein's mechanism involves blood-borne elements, making it particularly relevant for studies utilizing whole blood or leukocyte-containing perfusates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pegorgotein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.